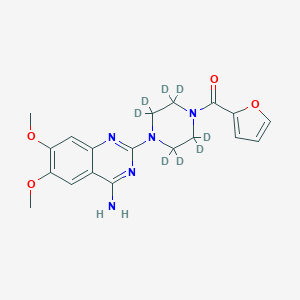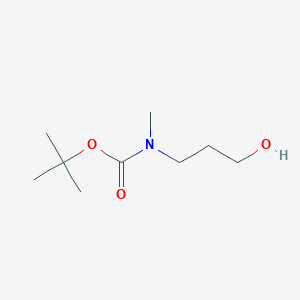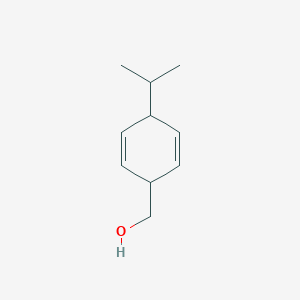
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product with a complex structure. It has been found to have potential applications in the field of medicinal chemistry due to its various biological activities.
Mécanisme D'action
The exact mechanism of action of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Effets Biochimiques Et Physiologiques
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments is its natural origin. It can be easily extracted from plants and is readily available. However, one of the limitations is the complexity of its structure, which makes its synthesis difficult and time-consuming.
Orientations Futures
There are various future directions for the research on (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Furthermore, the development of more efficient and cost-effective synthesis methods for (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is also a future direction for research.
Conclusion
In conclusion, (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural product with various biological activities. Its potential applications in the field of medicinal chemistry make it a promising area of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol have been discussed in this paper. Further research is needed to fully understand its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol involves the use of natural sources such as plants. One of the most commonly used plants is Gardenia jasminoides, which is a rich source of iridoids. The extraction of iridoids from plants involves the use of solvents such as ethanol, methanol, or water. The extracted iridoids are then subjected to various chemical reactions to obtain (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Applications De Recherche Scientifique
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biological activities such as anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral activities. It has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
19907-89-2 |
|---|---|
Nom du produit |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
Clé InChI |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
SMILES canonique |
CC(C)C1C=CC(C=C1)CO |
Synonymes |
(1α,4β)-p-Mentha-2,5-dien-7-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



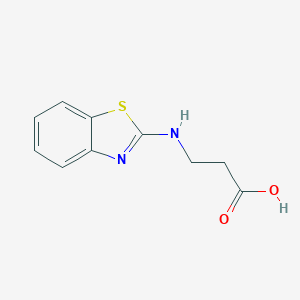
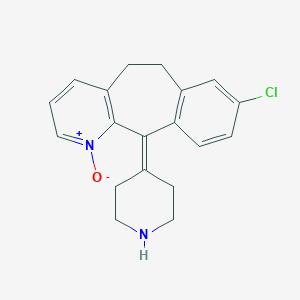
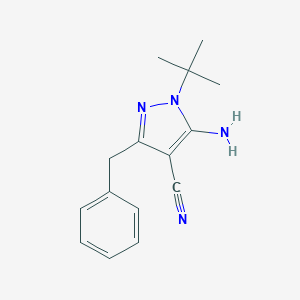
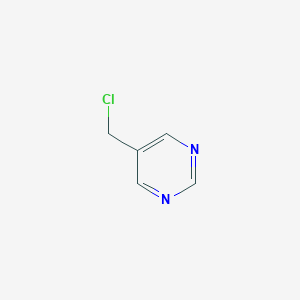
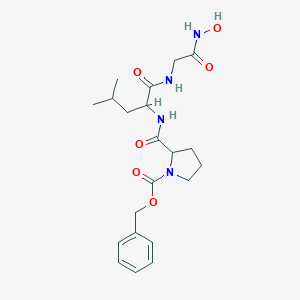
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
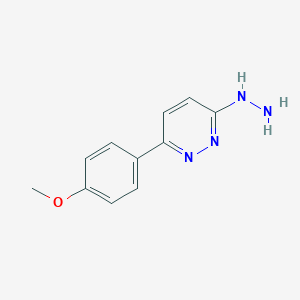
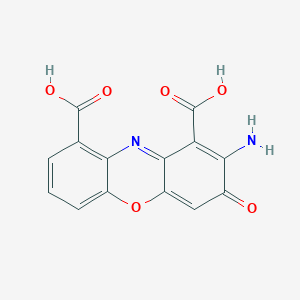
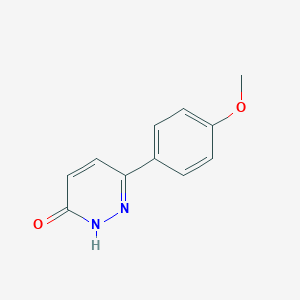
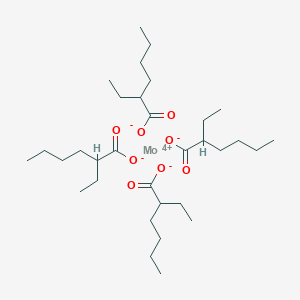

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
